molecular formula C6H14OS B1599771 2-Mercapto-2-methylpentan-1-OL CAS No. 258823-39-1

2-Mercapto-2-methylpentan-1-OL

Cat. No. B1599771
M. Wt: 134.24 g/mol
InChI Key: KMWFJTAZFAREIH-UHFFFAOYSA-N
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Description

2-Mercapto-2-methylpentan-1-OL, also known as MMPO, is a sulfur-containing organic compound that has gained attention in the scientific community due to its unique properties. MMPO is a chiral compound, meaning it exists in two mirror-image forms, and has been found to exhibit both antioxidant and antimicrobial properties.

Scientific Research Applications

Aroma Compound in Food and Beverages

2-Mercapto-2-methylpentan-1-ol has been identified as a significant aroma compound in various food items. For instance, it was first detected in thermally processed flavors and isolated from raw onions. It exhibits a range of odors depending on its concentration, including meat broth, sweaty, onion, and leek-like odors. This compound is formed through specific pathways involving other flavor compounds like 3-mercapto-2-methylpentanal (Widder et al., 2000). Additionally, its presence and formation in cooked onions suggest its development from specific precursors formed during the cutting of raw onions. This compound has also been quantified in other Allium species, such as chives, scallions, and leek (Granvogl et al., 2004).

Role in Wine Aroma

2-Mercapto-2-methylpentan-1-ol contributes significantly to the aroma of Vitis vinifera L. var. Sauvignon blanc wines. Identified flavor-active mercapto-alcohols, including this compound, contribute to the characteristic citrus zest and grapefruit aroma of Sauvignon blanc wines. Its odor threshold is relatively low, indicating a significant impact on the wine's aroma even at low concentrations (Tominaga et al., 1998).

Human Odorant Receptor Specificity

Research on human odorant receptors has revealed a highly specific and narrowly tuned receptor, OR2M3, that responds exclusively to 2-Mercapto-2-methylpentan-1-ol. This receptor's sensitivity to this compound at submicromolar concentrations is unique and suggests a specific function in detecting this key food odorant, particularly in onions (Noe et al., 2017).

Biogenesis in Wine

Studies have also explored the biogenesis of aromatic thiols in wine. For instance, experiments with labeled S-3-(hexan-1-ol)-glutathione and S-4-(4-methylpentan-2-one)-glutathione demonstrated the direct relationship of these compounds with their respective thiols under enological conditions. This opens avenues for further study on varietal thiol biogenesis in wines (Roland et al., 2010).

Presence in Plants

This compound has also been identified in plants such as the box tree and broom, contributing significantly to their characteristic aromas. The concentration of this thiol in these plants can vary depending on environmental factors (Tominaga & Dubourdieu, 1997).

properties

IUPAC Name

2-methyl-2-sulfanylpentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14OS/c1-3-4-6(2,8)5-7/h7-8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMWFJTAZFAREIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(CO)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00888264
Record name 1-Pentanol, 2-mercapto-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00888264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; pungent mercaptan aroma
Record name (+\/-)2-Mercapto-2-methylpentan-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1299/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

57.00 to 59.00 °C. @ 0.60 mm Hg
Record name 2-Mercapto-2-methyl-1-pentanol
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

slightly, Slightly soluble in water; soluble in organic solvents, soluble (in ethanol)
Record name 2-Mercapto-2-methyl-1-pentanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032374
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name (+\/-)2-Mercapto-2-methylpentan-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1299/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.968-0.974 (20º)
Record name (+\/-)2-Mercapto-2-methylpentan-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1299/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-Mercapto-2-methylpentan-1-OL

CAS RN

258823-39-1
Record name 2-Mercapto-2-methyl-1-pentanol
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Record name 2-Mercapto-2-methylpentan-1-ol
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Record name 1-Pentanol, 2-mercapto-2-methyl-
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Record name 1-Pentanol, 2-mercapto-2-methyl-
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Record name 2-Mercapto-2-methyl-pentan-1-ol
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Record name 258823-39-1
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Record name 2-MERCAPTO-2-METHYLPENTAN-1-OL
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Record name 2-Mercapto-2-methyl-1-pentanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032374
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
AM Api, D Belsito, S Biserta, D Botelho… - Food and Chemical …, 2021 - ohsu.elsevierpure.com
RIFM fragrance ingredient safety assessment, (±)2-mercapto-2-methylpentan-1-ol, CAS Registry Number 258823-39-1 — Oregon Health & Science University … RIFM fragrance …
Number of citations: 6 ohsu.elsevierpure.com
EFSA Panel on Food Contact Materials … - EFSA …, 2018 - Wiley Online Library
… that 2-methyl-4-oxopentane-2-thiol [FL-no: 12.169] was not genotoxic in the assay and that 2-methyl-4-oxopentane-2-thiol [FL-no: 12.169] and 2-mercapto-2-methylpentan-1-ol [FL-no: …
Number of citations: 3 efsa.onlinelibrary.wiley.com
EFSA Panel on Food Contact Materials … - EFSA …, 2011 - Wiley Online Library
… For two tertiary thiols, 2-methyl-4-oxopentane-2-thiol [FL-no: 12.169] and 2-mercapto-2methylpentan-1-ol [FL-no: 12.241], the Panel concluded that they should not be evaluated …
Number of citations: 3 efsa.onlinelibrary.wiley.com
EFSA Panel on Food Contact Materials … - EFSA …, 2011 - Wiley Online Library
… This NOEL is also appropriate for the structurally related agents (±)-2-mercapto-2-methylpentan-1-ol [FL-no: 12.241], 3-mercapto-2methylpentan-1-ol (racemic) [FL-no: 12.238], 3-…
Number of citations: 1 efsa.onlinelibrary.wiley.com
EFSA Panel on Food Contact Materials … - EFSA …, 2014 - Wiley Online Library
… of this substance and of 2-mercapto-2-methylpentan-1-ol [FL-no: 12.241] from FGE.74. … -2-thiol [FL-no: 12.169] and 2-mercapto-2methylpentan-1-ol [FL-no: 12.241] do no longer give rise …
Number of citations: 0 efsa.onlinelibrary.wiley.com
EFSA Panel on Food Additives and Flavourings … - EFSA …, 2020 - Wiley Online Library
The EFSA Panel on Food Additives and Flavourings was requested to evaluate 49 flavouring substances assigned to the Flavouring Group Evaluation 91 ( FGE .91), using the …
Number of citations: 15 efsa.onlinelibrary.wiley.com
A Mattia - Europe - inchem.org
… 546) is >10 000 times the estimated daily intake of (±)2-mercapto-2-methylpentan-1-ol … for the structurally related agents (±)-2-mercapto-2-methylpentan-1-ol (No. 1290), 3-mercapto-2-…
Number of citations: 2 inchem.org
FA Amendment - ift.org
The GRAS assessment performed by the Expert Panel includes a rigorous evaluation of all the available data on flavor ingredients and structurally related substances. The analyses …
Number of citations: 6 www.ift.org
European Food Safety Authority (EFSA) - EFSA Journal, 2009 - Wiley Online Library
… The Panel concluded that 2-methyl-4-oxopentane-2-thiol [FL-no: 12.169] and 2-mercapto-2methylpentan-1-ol [FL-no: 12.241] should not be evaluated through the Procedure, as they …
Number of citations: 0 efsa.onlinelibrary.wiley.com
IG Sipes - Safety evaluation of certain food additives and … - apps.who.int
… This NOEL is also appropriate for the structurally related agents (±)-2-mercapto-2methylpentan-1-ol (No. 1290), 3-mercapto-2-methylpentan-1-ol (racemic)(No. 1291), 3-mercapto-2-…
Number of citations: 5 apps.who.int

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